Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine
Description
Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the α-amine, while the O-2,6-dichlorobenzyl (Cl₂-Bzl) group shields the tyrosine hydroxyl. This compound is critical for constructing peptides requiring selective deprotection strategies, particularly in medicinal chemistry and drug development. Its molecular weight is 440.32 g/mol (C₂₁H₂₃NO₅Cl₂), and it is commercially available with purities ≥95%–97% .
Properties
IUPAC Name |
3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2NO5/c1-22(2,3)30-21(28)25(4)19(20(26)27)12-14-8-10-15(11-9-14)29-13-16-17(23)6-5-7-18(16)24/h5-11,19H,12-13H2,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQWZKPLKWYCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine
Boc Protection of L-Tyrosine
The Boc protection step is critical and has been extensively studied. A robust, high-yield method involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)2O) under strongly basic aqueous conditions. The process is conducted in a one-pot fashion where L-tyrosine is dissolved in water, and the pH is adjusted to ≥12 using sodium hydroxide or potassium hydroxide. (Boc)2O is then added in batches with controlled reaction times to ensure complete protection of the amino group without racemization or side reactions.
Reaction Conditions and Procedure
| Step | Details |
|---|---|
| Starting material | L-tyrosine |
| Solvent | Water |
| pH adjustment | Sodium hydroxide or potassium hydroxide to pH ≥12 |
| Protecting agent | Di-tert-butyl dicarbonate ((Boc)2O) |
| Addition mode | Batchwise addition of (Boc)2O |
| Reaction temperature | Ambient (~25°C) |
| Reaction time | 1–3 hours per batch addition |
| Work-up | Organic solvent extraction, acidification, extraction, drying, crystallization |
Representative Experimental Data
| Embodiment | L-Tyrosine (g) | Water (mL) | Alkali (NaOH or KOH) | (Boc)2O (g) | Reaction Time (h) | Organic Solvent for Extraction | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 18.1 | 100 | 16 g NaOH (5 M) | 25 | 5 (total) | Sherwood oil, ethyl acetate | 92.17 | >99 |
| 2 | 1000 | 5500 | 884 g KOH (10 M) | 1381 | 8 (total) | Normal hexane, tert-butyl acetate | 90.29 | >99 |
| 3 | 10000 | 55000 | 8900 g KOH (7 M) | 13800 | 5 (total) | Skellysolve A, methylene dichloride | 90.77 | >99 |
| 4 | 200000 | 1100000 | 178000 g NaOH (1 M) | 276000 | 5 (total) | Sherwood oil, ethyl acetate | 91.76 | >99 |
Note: Reaction times are cumulative across batchwise additions of (Boc)2O.
This method is advantageous due to its simplicity, safety, low cost, and environmental friendliness, with yields exceeding 90% and purity greater than 99%.
N-Methylation of the Boc-L-Tyrosine Derivative
N-methylation of the Boc-protected amino group is typically performed using methylating agents such as methyl iodide or formaldehyde with reducing agents under controlled conditions to avoid overalkylation or side reactions. The reaction is usually carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at low temperatures.
Although detailed procedures specific to this compound are less frequently documented in open literature, standard N-methylation techniques for Boc-protected amino acids apply, involving:
- Deprotonation of the amino group.
- Reaction with methylating agent.
- Purification by crystallization or chromatography.
O-Alkylation with 2,6-Dichlorobenzyl Group
The phenolic hydroxyl group of the tyrosine residue is alkylated with 2,6-dichlorobenzyl bromide or chloride under basic conditions. This reaction is generally conducted in the presence of a base such as potassium carbonate in solvents like acetonitrile or DMF at ambient or slightly elevated temperatures.
The O-alkylation is selective due to the protection of the amino group by Boc and methylation, preventing side reactions. The reaction conditions are optimized to maximize yield and minimize racemization.
Purification and Characterization
Purification typically involves:
- Extraction with organic solvents (ethyl acetate, tert-butyl acetate, methylene dichloride).
- Washing with brine or salt solutions to neutrality.
- Drying over anhydrous sodium sulfate.
- Crystallization from solvents like petroleum ether, normal hexane, or specialized solvents (Sherwood oil, Skellysolve A).
The final product is characterized by:
- Optical rotation: D = -55 ± 1° (C=1 in methanol).
- Molecular formula: C22H25Cl2N2O5.
- Purity >99% confirmed by HPLC or NMR.
Comparative Analysis of Preparation Methods
Summary of Research Findings
The batchwise addition of di-tert-butyl dicarbonate ((Boc)2O) to L-tyrosine under strongly basic aqueous conditions (pH ≥12) is the preferred method for Boc protection due to its high yield, purity, safety, and scalability.
Subsequent N-methylation and O-alkylation steps are conducted under standard organic synthesis conditions, ensuring selective functionalization without compromising stereochemistry.
Purification by solvent extraction and crystallization yields a highly pure product suitable for pharmaceutical and biochemical applications.
This synthetic approach addresses limitations of traditional methods involving hazardous reagents like Boc-N3 and Boc-Cl, which pose safety and environmental concerns.
Chemical Reactions Analysis
Types of Reactions
Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine involves its interaction with specific molecular targets. The Boc protecting group ensures that the compound remains stable under various conditions, while the methyl and dichlorobenzyl groups enhance its reactivity and specificity. The compound can interact with enzymes and proteins, modifying their activity and function .
Comparison with Similar Compounds
Boc-O-benzyl-L-tyrosine
Structural Differences :
- The benzyl (Bzl) group replaces the 2,6-dichlorobenzyl (Cl₂-Bzl) moiety.
- Molecular weight: 371.43 g/mol (C₂₁H₂₅NO₅) .
Functional Differences :
- Stability : The Cl₂-Bzl group’s electron-withdrawing chlorine atoms enhance resistance to acidic/basic conditions compared to Bzl, making it preferable in multi-step syntheses .
- Cost : Boc-O-benzyl-L-tyrosine is cheaper (e.g., ¥4,600/5g from Kanto Reagents ) than the dichloro variant (¥8,000/5g or $62.1/5g from Sigma-Aldrich ).
- Purity : Both compounds are available at >97% purity, though some suppliers offer the dichloro variant at 95% .
Boc-D-Tyr(2,6-di-Cl-Bzl)-OH (D-enantiomer)
Structural Differences :
- Enantiomeric configuration (D-tyrosine vs. L-tyrosine).
Functional Differences :
N-Boc-O-(2,6-Dichlorobenzyl)-L-tyrosine Resin Ester
Functional Differences :
- Synthetic Utility : Enables direct incorporation into automated peptide synthesizers, streamlining production .
- Price : Resin-bound forms are specialized and costlier (e.g., custom pricing from BOC Sciences ).
Tabulated Comparison of Key Parameters
Research Findings and Industrial Relevance
- Enhanced Stability : The Cl₂-Bzl group’s stability under acidic conditions is demonstrated in the synthesis of decapeptides, where it remains intact during trifluoroacetic acid (TFA)-mediated Boc deprotection .
- Supplier Landscape : Major suppliers include Sigma-Aldrich, BOC Sciences, and Kanto Reagents, with bulk pricing (100g) reaching $920 for the dichloro variant .
Q & A
Q. How does the pKa of the phenolic hydroxyl (2.98 ± 0.10) influence its reactivity in aqueous vs. non-polar environments?
- In non-polar solvents (e.g., DCM), the hydroxyl remains protonated, reducing nucleophilicity. In polar aprotic solvents (e.g., DMF), partial deprotonation enhances reactivity, necessitating careful pH control during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
